molecular formula C6H9N5O B15094809 8-Methyl-2H-pyrimido[1,2-B][1,2,4,5]tetrazin-6-OL

8-Methyl-2H-pyrimido[1,2-B][1,2,4,5]tetrazin-6-OL

Cat. No.: B15094809
M. Wt: 167.17 g/mol
InChI Key: FSUFCTHYRMZPTL-UHFFFAOYSA-N
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Description

8-Methyl-2H-pyrimido[1,2-B][1,2,4,5]tetrazin-6-OL is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by a pyrimido-tetrazine core, which is known for its biological and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2H-pyrimido[1,2-B][1,2,4,5]tetrazin-6-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyrimidine with hydrazine derivatives, followed by cyclization to form the tetrazine ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-2H-pyrimido[1,2-B][1,2,4,5]tetrazin-6-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimido-tetrazine compounds .

Scientific Research Applications

8-Methyl-2H-pyrimido[1,2-B][1,2,4,5]tetrazin-6-OL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methyl-2H-pyrimido[1,2-B][1,2,4,5]tetrazin-6-OL involves its interaction with biological macromolecules. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit specific enzymes involved in nucleotide synthesis, leading to cytotoxic effects in cancer cells .

Properties

Molecular Formula

C6H9N5O

Molecular Weight

167.17 g/mol

IUPAC Name

8-methyl-1,2,3,4-tetrahydropyrimido[1,2-b][1,2,4,5]tetrazin-6-one

InChI

InChI=1S/C6H9N5O/c1-4-2-5(12)11-6(9-4)10-7-3-8-11/h2,7-8H,3H2,1H3,(H,9,10)

InChI Key

FSUFCTHYRMZPTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C(=N1)NNCN2

Origin of Product

United States

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